(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Peptidomimetic Design PPII Helix Mimicry Conformational Constraint

(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS 200006-66-2, MF: C₇H₁₂ClNO₂, MW: 177.63 g/mol) is the methyl ester HCl salt of the cis-3,4-methanoproline scaffold—a conformationally rigid, bicyclic amino acid analog belonging to the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid family, also referred to as 2-carboxy-3,4-methanopyrrolidines. The (1R,2R,5S) absolute configuration defines the cis relationship between the C-2 carboxylate ester and the fused cyclopropane ring, distinguishing it from the trans (1R,2S,5S) diastereomer employed in the HCV protease inhibitor boceprevir.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B15053806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CC2CN1
InChIInChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6-/m1/s1
InChIKeyXRILGDCLXWSSHU-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R,5S)-Methyl 3-Azabicyclo[3.1.0]hexane-2-carboxylate HCl: Stereochemical Identity, Physicochemical Profile, and Scaffold Class Definition


(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS 200006-66-2, MF: C₇H₁₂ClNO₂, MW: 177.63 g/mol) is the methyl ester HCl salt of the cis-3,4-methanoproline scaffold—a conformationally rigid, bicyclic amino acid analog belonging to the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid family, also referred to as 2-carboxy-3,4-methanopyrrolidines . The (1R,2R,5S) absolute configuration defines the cis relationship between the C-2 carboxylate ester and the fused cyclopropane ring, distinguishing it from the trans (1R,2S,5S) diastereomer employed in the HCV protease inhibitor boceprevir . The hydrochloride salt form enhances aqueous solubility and handling stability for synthetic applications, while the methyl ester serves as a protected carboxyl surrogate compatible with standard peptide coupling protocols . The compound is supplied at ≥97% purity (HPLC) and belongs to a privileged scaffold class that includes the core of FDA-approved drugs nirmatrelvir (Paxlovid®) and boceprevir .

Why (1R,2R,5S)-Methyl 3-Azabicyclo[3.1.0]hexane-2-carboxylate Cannot Be Replaced by Unconstrained Proline Esters or Alternative Diastereomers


The (1R,2R,5S) stereoisomer occupies a distinct conformational and stereochemical space that generic proline derivatives or alternative diastereomers cannot replicate. Unconstrained L-proline and its esters populate multiple solution conformations with φ/ψ angles spanning wide ranges; in contrast, the 3-azabicyclo[3.1.0]hexane scaffold enforces a single dominant conformation (φ ∼ −70°, ψ ∼ 131°) that pre-organizes the backbone for poly-L-proline type II (PPII) helix mimicry . The cis (1R,2R,5S) configuration positions the carboxylate ester on the same face as the cyclopropane ring, resulting in a thermodynamic energy state 3.46 kcal/mol higher than the trans diastereomer, which directly impacts synthetic accessibility, stability, and biological recognition . Substituting the (1R,2R,5S)-methyl ester with the (1R,2S,5S) diastereomer—though differing by only a single stereocenter inversion at C-2—yields a distinct spatial orientation of the ester that alters peptidomimetic backbone trajectory and, in the context of HCV NS3 protease inhibitors, governs whether the P2 moiety engages four critical active-site residues . Generic substitution therefore risks both conformational mismatch and stereochemical incompatibility with downstream target binding pockets.

Quantitative Differentiation Evidence: (1R,2R,5S)-Methyl 3-Azabicyclo[3.1.0]hexane-2-carboxylate vs. Comparators


Backbone Dihedral Angle Pre-Organization: 3-Azabicyclo[3.1.0]hexane Scaffold vs. Ideal PPII Helix Conformation

The 3-azabicyclo[3.1.0]hexane system constrains the backbone φ and ψ dihedral angles to values that closely approximate the ideal poly-L-proline type II (PPII) helix. NMR solution studies and molecular modeling of oligomeric proline-templated amino acids (PTAAs) based on this scaffold yield φ ∼ −70° and ψ ∼ 131° in CDCl₃ and D₂O . For comparison, the canonical PPII helix is defined by φ ∼ −75° and ψ ∼ 145° . The deviation from ideal PPII values is Δφ = +5° and Δψ = −14°, representing a close conformational match that unconstrained L-proline (which samples multiple rotameric states in solution) cannot achieve without additional structural enforcement. NOE data, coupling constants, and molecular modeling are all consistent with a flattened boat conformation for the bicyclic system that pre-organizes both monomeric and oligomeric residues .

Peptidomimetic Design PPII Helix Mimicry Conformational Constraint NMR Spectroscopy

STAT3 SH2 Domain Binding Affinity: cis-3,4-Methanoproline vs. Native L-Proline in Fluorescence Polarization Assay

In a head-to-head comparison of proline analogs incorporated into an identical phosphopeptide scaffold targeting the STAT3 SH2 domain, cis-3,4-methanoproline (the free acid form corresponding to the deprotected target scaffold) demonstrated an IC₅₀ of 88 ± 11 nM, compared to 154 ± 10 nM for native L-proline in the same peptide position . This represents a 1.75-fold improvement in binding affinity. In contrast, 4,4-dimethylproline (155 ± 31 nM) and sarcosine (1540 ± 34 nM) showed no improvement or substantial loss of affinity, respectively . Among all eight proline analogs tested—including 4,4-difluoroproline (121 ± 16 nM), cis-4-fluoroproline (246 ± 62 nM), trans-4-hydroxyproline (166 ± 10 nM), cis-4-hydroxyproline (220 ± 27 nM), and trans-4-methoxyproline (317 ± 14 nM)—cis-3,4-methanoproline yielded the highest affinity . The target methyl ester serves as the protected synthetic precursor to this high-affinity amino acid building block; upon ester hydrolysis, the free carboxylate engages the SH2 domain binding pocket.

STAT3 Inhibition SH2 Domain Fluorescence Polarization Anticancer Drug Design

Cellular STAT3 Phosphorylation Inhibition: cis-3,4-Methanoproline Prodrugs vs. Proline-Containing Prodrugs in MDA-MB-468 Breast Cancer Cells

Bis-pivaloyloxymethyl prodrugs incorporating cis-3,4-methanoproline into a dipeptide scaffold (Haic-Nle-cis-3,4-methanoproline-glutamine surrogate) achieved complete inhibition of STAT3 Tyr705 phosphorylation at 0.5–1 μM in MDA-MB-468 breast cancer cells and across a variety of cancer cell lines . In contrast, the corresponding L-proline-containing prodrug in the same β-methyl-4-phosphocinnamoyl-leucinyl-Xaa-4-aminopentamide series required approximately 10 μM to inhibit constitutive Stat3 phosphorylation in the same MDA-MB-468 cell line . This represents an approximately 10- to 20-fold enhancement in cellular potency conferred by the methanoproline scaffold constraint. Critically, the cellular potency improvement (10–20×) far exceeds the intrinsic binding affinity improvement (1.75×), suggesting that the conformational pre-organization provided by the bicyclic scaffold also confers advantages in cellular permeability, metabolic stability, or resistance to intracellular peptidases relative to the flexible proline analog .

Cellular Potency STAT3 Tyr705 Phosphorylation Prodrug Breast Cancer

HCV NS3 Protease Binding Enhancement: 3-Azabicyclo[3.1.0]hexane Scaffold vs. Unconstrained Proline in Pentapeptide Context

Incorporation of the 3-azabicyclo[3.1.0]hexane moiety (as the 6,6-dimethyl derivative in boceprevir) into a pentapeptide scaffold targeting HCV NS3 serine protease resulted in a 1000-fold increase in protease binding compared to the corresponding proline-containing analog . This dramatic affinity enhancement is attributed to the constrained geometry of the bicyclic P2 moiety, which pre-organizes the backbone to interact with four specific amino acid residues (Arg155, Ala156, Ala157, and Arg158) in the NS3 active site . The (1R,2R,5S)-methyl ester target compound lacks the gem-dimethyl substitution at C-6 present in boceprevir's P2 fragment, providing a less sterically encumbered scaffold that retains the same cis ring fusion stereochemistry and conformational constraint while offering greater synthetic versatility for analog diversification at the 6-position . In second-generation boceprevir analogs, systematic SAR around the P2 bicyclic core identified inhibitors with Ki* = 7 nM and EC₉₀ = 30 nM , underscoring the critical role of the scaffold geometry in achieving picomolar-range potency.

HCV NS3 Protease Antiviral Peptidomimetic Boceprevir Scaffold Advantage

Procurement Cost Differentiation: (1R,2R,5S)-Methyl Ester HCl vs. (1R,2S,5S) Diastereomer from Commercial Suppliers

Commercial pricing data reveals a substantial cost advantage for the (1R,2R,5S)-cis diastereomer relative to the (1R,2S,5S)-trans diastereomer. From Fluorochem (UK), the (1R,2R,5S)-methyl ester HCl (CAS 200006-66-2) is listed at £497.00 for 250 mg and £991.00 for 1 g (97% purity) . In contrast, the (1R,2S,5S)-rel-methyl ester HCl (CAS 927679-50-3, ≥97%) is listed by Aladdin at approximately ¥11,453 per 250 mg , and by Fluorochem at ¥8,668 . At current exchange rates, this represents approximately a 2.0- to 2.5-fold higher cost for the trans diastereomer on a per-gram basis. The price differential reflects the synthetic accessibility of the cis isomer: the cis-selective carboxylation/deprotonation route proceeds with good yields (58% for the benzyl-protected cis intermediate at multi-hundred-gram scale), while epimerization to the trans isomer requires precise stoichiometric control with LDA and sub-60-second reaction times, necessitating continuous flow equipment for scale-up . For laboratories procuring gram quantities for library synthesis or SAR campaigns, selecting the (1R,2R,5S) building block can reduce raw material costs by 50–60% per gram compared to the (1R,2S,5S) alternative.

Chiral Building Block Procurement Cost Efficiency Stereoisomer Pricing Medicinal Chemistry Supply

Validated Application Scenarios for (1R,2R,5S)-Methyl 3-Azabicyclo[3.1.0]hexane-2-carboxylate HCl Based on Quantitative Evidence


STAT3-Targeted Anticancer Peptidomimetic Lead Optimization

The (1R,2R,5S)-methyl ester serves as the optimal protected building block for synthesizing phosphopeptidomimetic STAT3 inhibitors requiring sub-100 nM SH2 domain affinity. The free acid analog (cis-3,4-methanoproline) delivers the highest binding affinity (IC₅₀ = 88 ± 11 nM) among eight proline analogs tested in the identical peptide context, outperforming native proline by 1.75-fold . At the cellular level, prodrugs incorporating this scaffold achieve complete STAT3 Tyr705 phosphorylation inhibition at 0.5–1 μM in MDA-MB-468 breast cancer cells, representing a 10- to 20-fold potency gain over proline-based prodrugs . Researchers should select the methyl ester form for Fmoc- or Boc-based solid-phase peptide synthesis, where the ester protects the carboxylate during coupling and is cleaved prior to biological evaluation. This scaffold is particularly indicated when both high intrinsic affinity and intracellular target engagement are required, as the conformational pre-organization appears to confer metabolic stability advantages beyond what affinity alone predicts .

PPII Helix-Constrained Peptide Library Synthesis for Protein-Protein Interaction Targets

The (1R,2R,5S)-methyl ester is the building block of choice for constructing oligomeric PPII helix mimics where backbone pre-organization is critical. NMR and molecular modeling data confirm that the 3-azabicyclo[3.1.0]hexane system enforces φ ∼ −70° and ψ ∼ 131°, closely matching the ideal PPII values (φ ∼ −75°, ψ ∼ 145°) . This conformational enforcement is maintained in dimeric and trimeric oligomers in both organic (CDCl₃) and aqueous (D₂O) solvents . The methyl ester permits iterative coupling using standard peptide chemistry, and the cis (1R,2R,5S) stereochemistry directs the side chain vector onto the same face as the cyclopropane—distinct from the trans (1R,2S,5S) diastereomer—enabling access to PPII mimetics with unique side chain presentation geometries. This scenario is ideal for medicinal chemistry teams targeting SH2 domains, WW domains, profilin-binding motifs, or any protein interaction interface recognizing PPII helical ligands.

HCV/Antiviral Protease Inhibitor Scaffold Diversification with Unsubstituted Bicyclic Core

For antiviral drug discovery programs seeking to explore P2 substituent space beyond the 6,6-dimethyl substitution pattern of boceprevir and nirmatrelvir, the (1R,2R,5S)-methyl ester provides the validated 3-azabicyclo[3.1.0]hexane scaffold geometry without the gem-dimethyl groups at C-6. The class-defining 1000-fold NS3 protease binding enhancement of this scaffold class over proline establishes the core's value, while the unsubstituted C-6 position in the target compound permits de novo functionalization—halogenation, alkylation, or aryl introduction—to probe novel P2 pocket interactions inaccessible to the 6,6-dimethyl series. Second-generation boceprevir analogs achieve Ki* = 7 nM and EC₉₀ = 30 nM , and the (1R,2R,5S) cis stereochemistry of the target compound is the naturally occurring configuration found in Aesculus parviflora , offering a starting point distinct from the synthetic (1R,2S,5S) trans series dominant in approved HCV drugs.

Cost-Efficient Gram-Scale Synthesis of Conformationally Constrained Proline Analog Libraries

Research groups executing SAR campaigns on constrained proline analogs can achieve 50–60% procurement cost savings by selecting the (1R,2R,5S)-methyl ester over the (1R,2S,5S) diastereomer. At £497/250 mg (Fluorochem) , the cis isomer is approximately 2.0- to 2.5-fold less expensive per gram than the trans isomer (¥8,668–¥11,453/250 mg) . This cost advantage is rooted in the synthetic accessibility of the cis isomer: the direct carboxylation route delivers 58% yield at >200 g scale, whereas trans epimerization mandates continuous flow processing with <60-second LDA exposure (55% yield, 55 g/h) . For a typical 5 g procurement—sufficient for a 50-compound library at 100 mg per analog—selecting the (1R,2R,5S) building block reduces material expenditure from approximately £20,000–£25,000 to approximately £9,900, freeing budget for additional biological testing or analog expansion.

Quote Request

Request a Quote for (1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.